molecular formula C15H15NO B185091 N-(2,3-dimethylphenyl)benzamide CAS No. 3096-94-4

N-(2,3-dimethylphenyl)benzamide

Cat. No.: B185091
CAS No.: 3096-94-4
M. Wt: 225.28 g/mol
InChI Key: KOKRWDZFZBINOW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)benzamide (N23DMPBA) is a benzamide derivative characterized by a benzoyl group attached to a 2,3-dimethyl-substituted aniline moiety. Its molecular formula is C₁₅H₁₅NO, with a molar mass of 225.29 g/mol. The compound has been extensively studied for its structural and conformational properties.

Crystallographic analyses reveal that the two aromatic rings in N23DMPBA are nearly perpendicular, forming a dihedral angle of 85.90(5)°, stabilized by intermolecular N–H···O hydrogen bonds that create C(4) chains along the crystallographic c-axis . The antiperiplanar (anti) conformation of the N–H bond relative to both ortho- and meta-methyl groups on the aniline ring distinguishes it from halogenated analogs like N-(2,3-dichlorophenyl)benzamide (N23DCPBA), where the N–H bond adopts a syn conformation relative to substituents . This structural feature influences hydrogen-bonding networks and molecular packing in the solid state.

Properties

CAS No.

3096-94-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-7-6-10-14(12(11)2)16-15(17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,16,17)

InChI Key

KOKRWDZFZBINOW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C

Other CAS No.

3096-94-4

Origin of Product

United States

Scientific Research Applications

Chemistry

N-(2,3-Dimethylphenyl)benzamide serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reduces to amines or alcohols using agents like lithium aluminum hydride.
  • Substitution Reactions: The amide group can be replaced by other nucleophiles under specific conditions.

Research indicates that this compound exhibits several biological activities:

  • Analgesic and Anti-inflammatory Effects: As a non-steroidal anti-inflammatory drug (NSAID), it inhibits cyclooxygenase (COX) enzymes, reducing pain and inflammation. Clinical studies have shown its efficacy in treating conditions such as headaches, dental pain, osteoarthritis, and dysmenorrhea .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AnalgesicEffective for mild to moderate pain relief,
Anti-inflammatoryReduces inflammation via COX inhibition,
AntimicrobialPotential activity against various pathogens

Medicinal Applications

The compound has been explored for its potential in drug development:

  • Antimicrobial Properties: Recent studies have investigated its efficacy against bacterial infections. Modifications of the benzamide structure have shown improved antimicrobial profiles against resistant strains .

Case Study:
A study on fluoro-trifluoromethyl-substituted benzamides demonstrated enhanced antimicrobial action correlated with molecular substitutions. This highlights the potential for this compound derivatives in developing new antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Conformational Properties of Selected Benzamide Derivatives

Compound Name Substituents Dihedral Angle (°) N–H/C=O Conformation Key Structural Features References
N-(2,3-Dimethylphenyl)benzamide 2,3-dimethyl 85.9 Anti Anti N–H to methyl groups; C(4) hydrogen bonds
N-(2,3-Dichlorophenyl)benzamide 2,3-dichloro 87.2 Syn Syn N–H to Cl substituents; stronger dipole interactions
2-Chloro-N-(2,3-dimethylphenyl)benzamide 2-Cl, 2,3-dimethyl 84.5 Anti Anti N–H/C=O; steric hindrance from Cl and methyl groups
N-(2,6-Dimethylphenyl)benzamide 2,6-dimethyl 89.1 Anti Symmetric methyl substitution; linear hydrogen-bonding chains
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) 4-NH₂, 2,6-dimethyl N/A Anti Rapid metabolism via N-acetylation and hydroxylation

Key Observations:

  • Substituent Effects: Electron-donating methyl groups in N23DMPBA reduce electronic polarization compared to electron-withdrawing chloro substituents in N23DCPBA. This alters hydrogen-bond strength and crystal packing .
  • Conformational Flexibility: Anti conformations in N23DMPBA and 2-chloro derivatives minimize steric clashes, whereas syn conformations in halogenated analogs enhance dipole interactions .

Pharmacological and Metabolic Profiles

  • LY201116 (4-Amino-N-(2,6-dimethylphenyl)benzamide): This anticonvulsant exhibits rapid absorption (94% oral bioavailability) and metabolism via N-acetylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP), the major urinary metabolite . In contrast, N23DMPBA lacks reported bioactivity, though its derivatives (e.g., 3-[(2-chloroacetyl)amino]-N-(2,3-dimethylphenyl)benzamide) are used as pharmaceutical intermediates .
  • Urease Inhibition: Sulfonamide-containing benzamide derivatives (e.g., compound 14 in ) demonstrate urease inhibition (IC₅₀ = 8.2–12.4 µM), highlighting the role of sulfonamide groups in enzyme targeting .

Preparation Methods

Classical Acylation via Benzoyl Chloride

The most widely documented approach involves the direct acylation of 2,3-dimethylaniline with benzoyl chloride. This method leverages nucleophilic acyl substitution under Schotten-Baumann conditions:

Reaction Scheme:

2,3-Dimethylaniline+Benzoyl ChlorideBaseN-(2,3-Dimethylphenyl)benzamide+HCl\text{2,3-Dimethylaniline} + \text{Benzoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Procedure:

  • Base Selection: Aqueous sodium hydroxide (10–20%) is typically used to scavenge HCl, with yields reaching 85–92% under optimized conditions .

  • Solvent Systems: Dichloromethane or toluene facilitates phase separation, minimizing side reactions like over-acylation .

  • Temperature Control: Reactions proceed at 0–5°C to suppress thermal degradation of the aniline substrate .

Data Table 1: Optimization of Classical Acylation

ParameterOptimal RangeYield (%)Purity (%)Source
Molar Ratio (1:1.1)Aniline:BzCl8998.5
Reaction Time2–4 h9199.2
SolventDichloromethane8797.8

Industrial Adaptation:

  • Continuous flow reactors enhance safety by mitigating exothermic risks .

  • Distillation recovers excess benzoyl chloride (bp 197°C), achieving 95% atom economy .

Coupling Agent-Mediated Synthesis

For substrates sensitive to HCl, carbodiimide-based coupling agents (e.g., DCC, EDCI) activate benzoic acid for amide bond formation:

Reaction Scheme:

Benzoic Acid+2,3-DimethylanilineDCC/DMAPThis compound\text{Benzoic Acid} + \text{2,3-Dimethylaniline} \xrightarrow{\text{DCC/DMAP}} \text{this compound}

Key Advantages:

  • Avoids corrosive benzoyl chloride, suitable for lab-scale synthesis .

  • DMAP (4-dimethylaminopyridine) catalyzes the reaction, reducing activation energy .

Data Table 2: Coupling Agent Performance

Coupling AgentSolventTemp (°C)Yield (%)Byproduct Management
DCCTHF2578DCU filtration
EDCI/HOBtDMF0–582Aqueous extraction
CDIAcetonitrile4075CO₂ off-gassing

Limitations:

  • Diisopropylurea (DCU) byproduct complicates purification .

  • Higher cost compared to classical acylation limits industrial adoption .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

Procedure:

  • 2,3-Dimethylaniline (1 equiv), benzoic acid (1.1 equiv), and PCl₃ (1.2 equiv) are irradiated at 120°C for 15 min .

  • Yield: 94% with >99% purity (HPLC) .

Mechanistic Insight:
Microwave energy selectively heats polar intermediates, reducing activation time from hours to minutes .

Catalytic Methods Using Lewis Acids

FeCl₃ and Bi(OTf)₃ catalyze direct amidation between benzoic acid and 2,3-dimethylaniline:

Reaction Conditions:

  • Catalyst Load: 5 mol% Bi(OTf)₃ in toluene at 110°C .

  • Azeotropic Water Removal: Dean-Stark trap achieves 88% conversion in 6 h .

Advantages:

  • Eliminates pre-activation of carboxylic acid.

  • Compatible with electron-deficient anilines .

Solid-Phase Synthesis for High-Throughput Applications

Immobilized benzoyl derivatives on Wang resin enable parallel synthesis:

Steps:

  • Resin-bound benzoic acid activated with HATU.

  • Treated with 2,3-dimethylaniline in DMF (2 h, RT).

  • Cleavage with TFA/H₂O (95:5) yields product (82% purity) .

Applications:

  • Rapid library generation for pharmaceutical screening .

Industrial-Scale Production

Patent CN104230703A Highlights :

  • Raw Materials: Benzoic acid and SOCl₂ react at 30–70°C with DMF catalyst.

  • Distillation: Short-path distillation at 20–50 mmHg isolates benzoyl chloride (99.5% purity).

  • Acylation: Batch reactors process 500 kg/day with 90% yield .

Environmental Considerations:

  • HCl and SO₂ byproducts are scrubbed with NaOH, generating NaHSO₃ for wastewater treatment .

Purification and Characterization

Techniques:

  • Recrystallization: Ethanol/water (7:3) affords needle-like crystals (mp 127–129°C) .

  • Chromatography: Silica gel (hexane:EtOAc 4:1) resolves regioisomers .

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.72 (s, 1H, NH), 7.65–7.27 (m, 9H, Ar-H), 2.15 (s, 6H, CH₃) .

    • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H) .

Comparative Analysis of Methods

Table 3: Method Efficacy Evaluation

MethodScaleCost ($/kg)E-FactorPMI
Classical AcylationIndustrial1208.22.1
MicrowaveLab4503.11.4
Bi(OTf)₃ CatalysisPilot2805.71.9

E-Factor: Environmental factor; PMI: Process Mass Intensity

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)benzamide with high purity?

Methodological Answer: The synthesis typically involves a condensation reaction between 2,3-dimethylaniline and benzoyl chloride under controlled conditions. Key steps include:

  • Reagent Purification : Pre-dry 2,3-dimethylaniline and benzoyl chloride to avoid hydrolysis side reactions.
  • Solvent Selection : Use anhydrous dichloromethane or toluene to maintain inert conditions.
  • Stoichiometry : Employ a 1:1.2 molar ratio (aniline:benzoyl chloride) to ensure complete acylation.
  • Workup : Extract the crude product with dilute HCl to remove unreacted aniline, followed by recrystallization from ethanol to achieve >95% purity .

Q. How does the crystal structure of this compound inform its molecular conformation?

Methodological Answer: X-ray crystallography reveals critical structural features:

  • Anti-Conformation : The N–H bond is antiperiplanar to the ortho- and meta-methyl groups on the aniline ring, minimizing steric clashes (Fig. 1).
  • Dihedral Angles : The benzamide and aniline rings form a dihedral angle of 85.9(5)°, indicating near-perpendicular orientation.
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds (2.02 Å) stabilize the crystal lattice into C(4) chains along the c-axis (Table 1) .

Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa = 7.534 Å, b = 18.212 Å, c = 12.879 Å
N–H⋯O bond length2.02 Å
Dihedral angle (C6–C1–N1–C9)85.9(5)°

Advanced Research Questions

Q. How can crystallographic techniques resolve structural contradictions in substituted benzamides?

Methodological Answer: Contradictions in substituent effects (e.g., methyl vs. chloro groups) are addressed via:

  • High-Resolution Refinement : Use SHELXL for anisotropic displacement parameters and outlier rejection (R1 < 5% for I > 2σ(I)) .
  • Comparative Analysis : Overlay structures (e.g., N-(2,3-dichlorophenyl)benzamide vs. N-(2,3-dimethylphenyl)benzamide) to assess steric/electronic impacts.
  • Halogen Bonding Analysis : Identify Cl⋯O interactions (3.18 Å) in halogenated analogs using Mercury software .

Q. What role do intermolecular interactions play in the supramolecular architecture of this compound?

Methodological Answer: Intermolecular forces dictate packing motifs:

  • N–H⋯O Hydrogen Bonds : Link molecules into infinite chains (Fig. 2), with graph-set notation C(4).
  • Weak van der Waals Interactions : Methyl groups contribute to layered stacking along the ab-plane.
  • Torsion Angle Analysis : The C10–C9–N1–C1 torsion (-63.4°) highlights conformational rigidity, critical for computational docking studies .

Q. How should researchers address discrepancies in dihedral angles between this compound and its analogs?

Methodological Answer: Discrepancies arise from substituent electronic effects:

  • Data Normalization : Compare datasets refined using identical software (e.g., SHELXL) to minimize algorithmic bias.
  • Statistical Validation : Apply Hirshfeld surface analysis to quantify contact contributions (e.g., H⋯H vs. H⋯O interactions).
  • DFT Calculations : Optimize gas-phase geometries (B3LYP/6-31G*) and compare with experimental values to isolate crystal-packing effects .

Methodological Tools and Best Practices

  • Crystallography Software : Use SHELX for refinement , ORTEP-3 for visualization , and WinGX for data integration .
  • Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and characterize intermediates via <sup>1</sup>H NMR (δ 7.8–8.1 ppm for amide protons) .
  • Data Reproducibility : Deposit CIF files in the Cambridge Structural Database (CSD Code: DN2440) for peer validation .

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